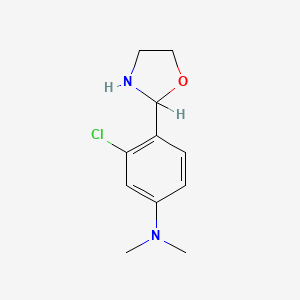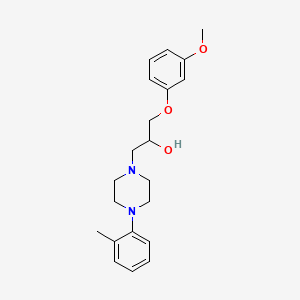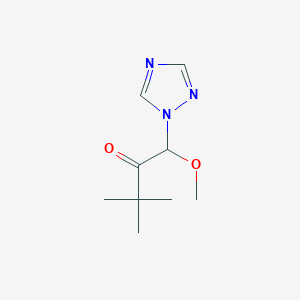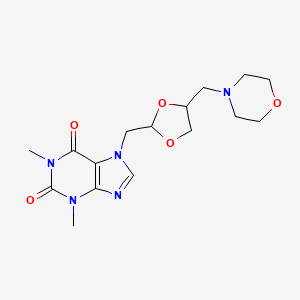![molecular formula C8H7I B14437043 Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- CAS No. 78329-06-3](/img/structure/B14437043.png)
Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[420]octa-1,3,5-triene, 7-iodo- is a chemical compound that belongs to the bicyclic family of organic compounds It is characterized by its unique structure, which includes a bicyclo[420]octa-1,3,5-triene core with an iodine atom attached at the 7th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- typically involves the use of rhodium (I) complexes as catalysts. One common method is the one-pot procedure starting from terminal aryl alkynes. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .
Industrial Production Methods
Industrial production methods for bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- are not well-documented in the literature. the use of efficient catalytic systems and one-pot procedures, as described above, can be adapted for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic structures.
Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve standard laboratory techniques and equipment.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[4.2.0]octa-1,3,5-trienes, ketones, alcohols, and more saturated bicyclic compounds.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the creation of photo and thermopolymerizable composites.
Mecanismo De Acción
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in synthetic chemistry. The presence of the iodine atom at the 7th position also influences its reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Benzocyclobutene: A similar bicyclic compound with a four-membered ring fused to a benzene ring.
Benzocyclobutane: Another related compound with a similar core structure but different functional groups.
Benzocyclobutene, 1,2-dihydro-: A hydrogenated derivative of benzocyclobutene.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene, 7-iodo- is unique due to the presence of the iodine atom at the 7th position, which imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Número CAS |
78329-06-3 |
|---|---|
Fórmula molecular |
C8H7I |
Peso molecular |
230.05 g/mol |
Nombre IUPAC |
7-iodobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H7I/c9-8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 |
Clave InChI |
MJWKGWMHKGYNNO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=CC=CC=C21)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(Dodecylamino)methyl]phenol](/img/structure/B14436988.png)

![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)

![Dipropyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14437019.png)

![[(4-tert-Butyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14437030.png)

